Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is an organic compound characterized by its specific stereochemistry and functional groups. It is often studied in the context of medicinal chemistry for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves multi-step organic reactions. The starting materials include 2-fluorophenyl derivatives, benzyl groups, and pyrrolidine structures. The reaction conditions often require precise temperature control, catalysts, and solvents to ensure the correct stereochemistry is achieved. Specific synthetic routes can involve:
Formation of the pyrrolidine ring through cyclization.
Introduction of the benzyl and 2-fluorophenyl groups via nucleophilic substitution reactions.
Final coupling with tert-butyl carbamate under base conditions.
Industrial Production Methods
Industrially, the production of this compound would be scaled up through optimization of the reaction conditions, utilizing continuous flow reactors to maintain consistency and efficiency. Catalysts and purification processes are refined to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, potentially affecting the benzyl group.
Reduction: Reduction reactions could be aimed at the pyrrolidine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Commonly using reagents like lithium aluminium hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Solvents like dimethylformamide (DMF) and bases such as sodium hydride (NaH).
Major Products Formed
The primary product is the desired Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate, with potential by-products including unreacted starting materials or partially substituted intermediates.
Scientific Research Applications
The compound has several scientific research applications across various fields:
Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigations into its interaction with biological molecules, potentially affecting protein binding or enzymatic activity.
Medicine: Its structure suggests potential pharmacological activity, possibly as an antagonist or agonist in biochemical pathways.
Industry: Applications could range from being a building block for more complex pharmaceuticals to its use in materials science.
Mechanism of Action
The precise mechanism of action for Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate would depend on its application. Generally:
Molecular Targets: Could include enzymes, receptors, or ion channels.
Pathways Involved: Likely involved in modulating signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(3R,4S)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate: The enantiomer of the compound, which can have different biological activity.
Other pyrrolidine derivatives: Compounds with similar core structures but different substituents, providing a basis for comparing pharmacological activity and chemical reactivity.
Uniqueness
Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate's uniqueness lies in its specific stereochemistry and the presence of the 2-fluorophenyl and benzyl groups, which confer distinct physical and chemical properties, potentially leading to unique biological activity.
Conclusion
This compound is a compound of interest across several scientific disciplines
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-9-5-4-6-10-16)14-18(20)17-11-7-8-12-19(17)23/h4-12,18,20H,13-15H2,1-3H3,(H,24,26)/t18-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWXWAWFVLQHBW-AZUAARDMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC=CC=C2F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=CC=C2F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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